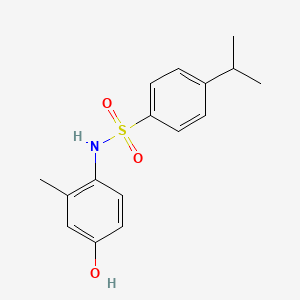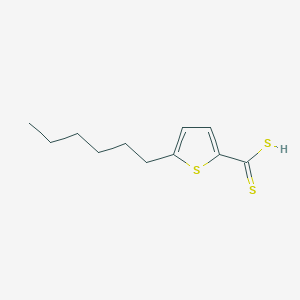
5-Hexylthiophene-2-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexylthiophene-2-carbodithioic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a hexyl group attached to the thiophene ring and a carbodithioic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexylthiophene-2-carbodithioic acid typically involves the functionalization of thiophene derivatives. One common method is the direct electrophilic borylation of 2,5-dibromo-3-hexylthiophene, followed by subsequent reactions to introduce the carbodithioic acid group . The reaction conditions often involve the use of organometallic reagents and catalysts, such as nickel or palladium-based systems, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hexylthiophene-2-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or iodine can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Hexylthiophene-2-carbodithioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and other advanced materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Hexylthiophene-2-carbodithioic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The sulfur atoms in the thiophene ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. Additionally, the carbodithioic acid group may interact with metal ions, affecting the compound’s overall behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
- 3-Hexylthiophene-2-carbodithioic acid
- 5-Hexylthiophene-2-carboxylic acid
- 2,5-Dibromo-3-hexylthiophene
Uniqueness
5-Hexylthiophene-2-carbodithioic acid is unique due to the presence of both a hexyl group and a carbodithioic acid functional group. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics. Compared to similar compounds, it offers a unique balance of solubility, reactivity, and stability .
Properties
CAS No. |
921221-49-0 |
|---|---|
Molecular Formula |
C11H16S3 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
5-hexylthiophene-2-carbodithioic acid |
InChI |
InChI=1S/C11H16S3/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-6H2,1H3,(H,12,13) |
InChI Key |
KZNDLRCZAKKICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium bromide](/img/structure/B14193416.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
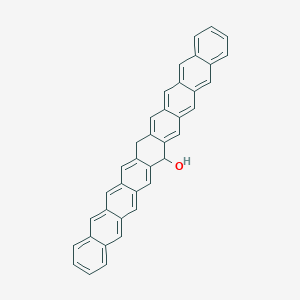

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
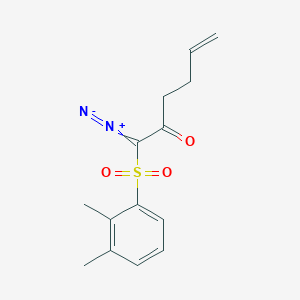
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)

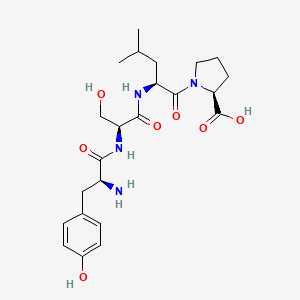
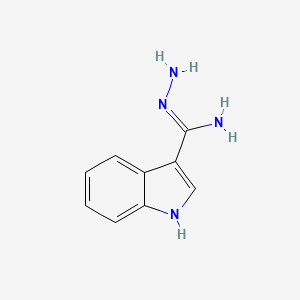

![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
